molecular formula C8H16OS B019716 (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane CAS No. 110523-71-2

(2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane

Katalognummer B019716
CAS-Nummer: 110523-71-2
Molekulargewicht: 160.28 g/mol
InChI-Schlüssel: JSHXMLHPTWVJRP-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Wirkmechanismus

The mechanism of action of (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane involves the inhibition of various enzymes and metabolic pathways in microorganisms and insects. The compound has been found to disrupt the cell membrane and cell wall of microorganisms, leading to their death. In insects, (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane has been found to inhibit the acetylcholinesterase enzyme, leading to paralysis and death.
Biochemical and Physiological Effects:
(2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to have a low toxicity profile in mammals, making it a promising candidate for the development of new drugs and pesticides. Additionally, (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane has been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane is its low toxicity profile in mammals, making it a safe compound to work with in the laboratory. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane is its limited solubility in water, which can make it challenging to work with in certain experimental setups.

Zukünftige Richtungen

There are several future directions for the research and development of (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane. One potential direction is the development of new drugs and pesticides based on the compound's antimicrobial and insecticidal properties. Additionally, (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane has been found to have potential applications in materials science, such as the development of new coatings and adhesives. Finally, further studies are needed to investigate the compound's potential therapeutic applications for the treatment of various diseases, such as cancer and inflammation.
Conclusion:
In conclusion, (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane is a promising compound that has gained significant attention in the scientific community. The compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the compound's potential applications in various fields and to develop new drugs and pesticides based on its properties.

Synthesemethoden

The synthesis of (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane involves the reaction of 2-methylpropan-2-ol with paraformaldehyde in the presence of an acid catalyst such as sulfuric acid. The reaction yields (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane as a white crystalline solid.

Wissenschaftliche Forschungsanwendungen

(2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound has been found to exhibit antimicrobial, antifungal, and insecticidal properties, making it a promising candidate for the development of new drugs and pesticides.

Eigenschaften

CAS-Nummer

110523-71-2

Produktname

(2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane

Molekularformel

C8H16OS

Molekulargewicht

160.28 g/mol

IUPAC-Name

(2S,5S)-2-methyl-5-propan-2-yl-1,3-oxathiane

InChI

InChI=1S/C8H16OS/c1-6(2)8-4-9-7(3)10-5-8/h6-8H,4-5H2,1-3H3/t7-,8-/m0/s1

InChI-Schlüssel

JSHXMLHPTWVJRP-YUMQZZPRSA-N

Isomerische SMILES

C[C@H]1OC[C@@H](CS1)C(C)C

SMILES

CC1OCC(CS1)C(C)C

Kanonische SMILES

CC1OCC(CS1)C(C)C

Synonyme

1,3-Oxathiane,2-methyl-5-(1-methylethyl)-,trans-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.